(2S)-2-(3-Cyclopropylphenyl)propan-1-amine
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Overview
Description
(2S)-2-(3-Cyclopropylphenyl)propan-1-amine is an organic compound that belongs to the class of amines. This compound features a cyclopropyl group attached to a phenyl ring, which is further connected to a propan-1-amine moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3-Cyclopropylphenyl)propan-1-amine can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material: Begin with 3-cyclopropylbenzaldehyde.
Reductive Amination: React the aldehyde with (S)-1-phenylethylamine in the presence of a reducing agent like sodium triacetoxyborohydride.
Purification: Purify the product using column chromatography.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(3-Cyclopropylphenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: Oxidation of the amine group to form corresponding imines or nitriles.
Reduction: Reduction of any intermediate imines back to amines.
Substitution: Electrophilic aromatic substitution on the phenyl ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Use of halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(3-Cyclopropylphenyl)propan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: May include enzymes, receptors, or ion channels.
Pathways Involved: Could involve modulation of neurotransmitter systems or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Phenylpropan-1-amine: Lacks the cyclopropyl group, which may affect its biological activity.
(2S)-2-(3-Methylphenyl)propan-1-amine: Contains a methyl group instead of a cyclopropyl group, leading to different steric and electronic properties.
Uniqueness
Cyclopropyl Group: The presence of the cyclopropyl group in (2S)-2-(3-Cyclopropylphenyl)propan-1-amine may confer unique steric and electronic properties, potentially enhancing its biological activity or selectivity.
Properties
IUPAC Name |
(2S)-2-(3-cyclopropylphenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9(8-13)11-3-2-4-12(7-11)10-5-6-10/h2-4,7,9-10H,5-6,8,13H2,1H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEVARGHFWLQJJ-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC(=C1)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC=CC(=C1)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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